![molecular formula C17H24ClNO3 B3148250 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine CAS No. 639468-65-8](/img/structure/B3148250.png)
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine
Overview
Description
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is a chemical compound used mainly in scientific research for its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. It is an N-protected derivative of 4-anilinopiperidine .
Synthesis Analysis
4-Piperidinemethanol may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine . Sodium borohydride was added to a suspension of tert-butyl 4- (4-chlorobenzoyl)piperidine-1-carboxylate in Methanol under nitrogen at 0 °C. The reaction was stirred at room temperature for 1.5 hours. The reaction was quenched with water and the methanol evaporated. The aqueous was extracted with ethyl acetate and the combined organics washed with brine, dried (phase separator) and concentrated to give tert-butyl 4- ( (4-chlorophenyl) (hydroxy)methyl)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Piperidinemethanol, a related compound, has been studied . The empirical formula is C6H13NO and the molecular weight is 115.17 .Chemical Reactions Analysis
4-Piperidinemethanol is a substrate used in solid-phase organic synthesis of a secondary amine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Scientific Research Applications
Medicinal Chemistry
This compound is used in medicinal chemistry for the synthesis of various drugs . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Pharmacology
In pharmacology, this compound has potential applications due to its biological activity . Piperidine derivatives have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Organic Synthesis
In organic synthesis, this compound is used as a key intermediate in the synthesis of various biologically active compounds . For example, it is used in the synthesis of Vandetanib , a medication used to treat certain types of cancer, and Crizotinib , a drug used to treat non-small cell lung cancer.
Preparation of Desferrioxamine B (DFO) Containing Third Generation Triazine Dendrimer
4-Piperidinemethanol, a related compound, may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine desferrioxamine B (DFO) containing third generation triazine dendrimer .
Synthesis of Substituted Piperidines
This compound can be used in the synthesis of various substituted piperidines . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Synthesis of Spiropiperidines
Spiropiperidines are another class of compounds that can be synthesized using this compound . These are used in various fields of research due to their unique chemical properties .
Synthesis of Condensed Piperidines
This compound can also be used in the synthesis of condensed piperidines . These are complex structures that have applications in various fields of research .
Synthesis of Piperidinones
Piperidinones can also be synthesized using this compound . These are another class of compounds that have various applications in scientific research .
properties
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISMIQJYNJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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